molecular formula C22H16FN3O2S B2756930 2-(benzylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1234918-67-2

2-(benzylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2756930
CAS RN: 1234918-67-2
M. Wt: 405.45
InChI Key: ZHMVEGOOCUDESQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzylthio, fluorophenyl, and nitrophenyl precursors in the presence of a base to form the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The benzylthio, fluorophenyl, and nitrophenyl groups would be attached to different positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorophenyl and nitrophenyl groups, and the electron-donating benzylthio group. This could make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and nitrophenyl groups could increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

These applications highlight the versatility and potential of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole in scientific research. Further investigations will uncover additional uses and contribute to our understanding of its properties. 🌟 .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-18-9-11-19(12-10-18)25-21(17-7-4-8-20(13-17)26(27)28)14-24-22(25)29-15-16-5-2-1-3-6-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMVEGOOCUDESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

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